molecular formula C21H26N2O2S2 B2708014 2-(Benzylsulfanyl)-1-{[4-(tert-butyl)phenyl]sulfonyl}-1,4,5,6-tetrahydropyrimidine CAS No. 866153-35-7

2-(Benzylsulfanyl)-1-{[4-(tert-butyl)phenyl]sulfonyl}-1,4,5,6-tetrahydropyrimidine

Cat. No. B2708014
CAS RN: 866153-35-7
M. Wt: 402.57
InChI Key: QHTDEOBGSLZQFS-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the pyrimidine ring and the introduction of the benzylsulfanyl, phenylsulfonyl, and tert-butyl groups. The exact synthetic route would depend on the starting materials and the specific conditions required for each reaction .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the sulfur atoms in the benzylsulfanyl and phenylsulfonyl groups could have significant effects on the compound’s properties and reactivity .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its structure and the conditions under which the reactions are carried out. The pyrimidine ring, the benzylsulfanyl group, the phenylsulfonyl group, and the tert-butyl group could all potentially participate in reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and reactivity, would be determined by its molecular structure. The presence of the sulfur atoms and the tert-butyl group could influence these properties .

Scientific Research Applications

Reactivity in Thermal Decomposition

In a study by Leardini et al. (2001), the thermal decomposition of tert-butyl ortho-(phenylsulfanyl)- and ortho-(phenylsulfonyl)phenyliminoxyperacetates was examined. It was found that sulfanyl-substituted iminyls, similar in structure to the compound , demonstrated unique reactivity, specifically in the formation of benzoisothiazoles. This highlights the potential use of similar compounds in studying radical reactions and cyclisation processes in organic chemistry (Leardini et al., 2001).

Application in Antimicrobial Synthesis

A study by Alsaedi et al. (2019) focused on synthesizing novel pyrazolo[1,5-a]pyrimidine ring systems with phenylsulfonyl moieties, closely related to the compound . These compounds showed significant antimicrobial activity, suggesting potential applications in developing new antimicrobial agents (Alsaedi, Farghaly, & Shaaban, 2019).

Catalytic Arylsulfonyl Radical Reactions

Zhu et al. (2015) explored the catalytic reactions involving arylsulfonyl radicals, which are structurally related to the compound . They discovered a new metal-free bicyclization reaction, which could have implications in the synthesis of complex organic molecules, such as benzo[j]phenanthridines (Zhu et al., 2015).

Novel Trimerization in Organic Synthesis

Uno et al. (1996) investigated the trimerization of 1-phenylsulfanyl-2,2,2-trifluoroethyl isocyanide, a compound with some similarities to the target compound. They found that it selectively trimerized to form a dihydropyrimidine derivative, indicating potential applications in the field of organic synthesis and the formation of novel organic compounds (Uno et al., 1996).

Acid-Base Interactions in Chemistry

Petrov et al. (2021) studied the acid-base interactions of tetrakis(4-tert-butyl-5-phenylsulfanyl)phthalocyanine, which, like the compound , contains phenylsulfanyl groups. Their research provided insights into the formation of stable proton-transfer complexes and the effects of solvent polarity and base structure, which could be relevant to similar compounds (Petrov et al., 2021).

Mechanism of Action

The mechanism of action of this compound would depend on its structure and the specific context in which it is used. For example, if the compound is used as a drug, its mechanism of action would involve interacting with biological molecules in the body .

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties. Proper safety precautions should be taken when handling this compound, especially if it is reactive or toxic .

Future Directions

Future research on this compound could involve studying its synthesis, properties, and potential applications. This could include investigating new synthetic routes, exploring its reactivity, or testing its activity as a drug .

properties

IUPAC Name

2-benzylsulfanyl-1-(4-tert-butylphenyl)sulfonyl-5,6-dihydro-4H-pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O2S2/c1-21(2,3)18-10-12-19(13-11-18)27(24,25)23-15-7-14-22-20(23)26-16-17-8-5-4-6-9-17/h4-6,8-13H,7,14-16H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHTDEOBGSLZQFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)N2CCCN=C2SCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Benzylsulfanyl)-1-{[4-(tert-butyl)phenyl]sulfonyl}-1,4,5,6-tetrahydropyrimidine

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